N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
Description
N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring conjugated to an oxazole moiety via a carboxamide linkage. The 5-propyl substituent on the oxazole ring distinguishes it from other analogs.
Properties
CAS No. |
55808-63-4 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(5-propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9-8-10(13-17-9)12-11(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15) |
InChI Key |
KTQAYZRGXTXXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide may involve large-scale cycloaddition reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine or carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .
Scientific Research Applications
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
This compound () shares the core morpholine-oxazole-carboxamide framework but substitutes the 5-propyl group with a bulkier tert-butyl group. Key differences include:
- Steric Effects : The tert-butyl group introduces significant steric hindrance, which may reduce binding affinity to sterically sensitive targets compared to the linear propyl chain.
- Synthetic Accessibility : The tert-butyl group is often easier to introduce regioselectively due to its stability under common reaction conditions.
Table 1: Structural and Predicted Physicochemical Properties
| Property | N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide | N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂ | C₁₂H₁₉N₃O₂ |
| Molecular Weight (g/mol) | 223.28 | 237.30 |
| Substituent (R) | Propyl (-CH₂CH₂CH₃) | tert-Butyl (-C(CH₃)₃) |
| Hydrogen Bond Donors/Acceptors | 1 donor, 5 acceptors | 1 donor, 5 acceptors |
| Predicted LogP (ChemAxon) | ~1.8 | ~1.5 |
While direct experimental data are unavailable, computational models suggest that the propyl analog may exhibit enhanced lipophilicity, favoring passive diffusion across biological membranes .
Xamoterol (Hemifumarate)
Xamoterol hemifumarate () contains a morpholine-4-carboxamide group but differs substantially in its extended structure, including a hydroxy-phenoxypropylaminoethyl side chain. Key contrasts include:
- Pharmacological Activity: Xamoterol is a β₁-adrenoceptor partial agonist used in cardiovascular therapy, whereas the target compound’s biological role is uncharacterized.
- Toxicity Profile: Xamoterol is classified under Toxic Repro.
- Structural Complexity: Xamoterol’s additional functional groups (e.g., hydroxyl, phenoxy) enable hydrogen bonding and ionic interactions absent in the simpler oxazole derivatives.
Table 2: Functional Group Comparison
| Compound | Key Functional Groups | Hydrogen Bonding Capacity |
|---|---|---|
| This compound | Oxazole, morpholine, carboxamide | Moderate (amide N-H/O) |
| Xamoterol hemifumarate | Morpholine, carboxamide, hydroxyl, phenoxy, fumarate | High (multiple O/N-H donors and acceptors) |
Methodological Considerations
Crystallographic tools like SHELX () and ORTEP-III () are critical for resolving molecular geometries and intermolecular interactions, which could elucidate differences in packing efficiencies or hydrogen-bonding networks between analogs. Graph set analysis () could further classify hydrogen-bonding patterns but remains speculative without experimental data.
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